molecular formula C16H15N3O B7793690 (S)-2-Amino-N-(3-cyanophenyl)-3-phenylpropanamide

(S)-2-Amino-N-(3-cyanophenyl)-3-phenylpropanamide

Cat. No.: B7793690
M. Wt: 265.31 g/mol
InChI Key: TWAURBZTDDFVCK-HNNXBMFYSA-N
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Description

(S)-2-Amino-N-(3-cyanophenyl)-3-phenylpropanamide is a chiral compound with significant potential in various fields of scientific research. Its unique structure, featuring an amino group, a cyanophenyl group, and a phenyl group, makes it an interesting subject for studies in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(3-cyanophenyl)-3-phenylpropanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a chiral auxiliary to ensure the desired stereochemistry. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as recrystallization and chromatography to purify the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(3-cyanophenyl)-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso compounds, while reduction of the nitrile group can produce primary amines .

Scientific Research Applications

(S)-2-Amino-N-(3-cyanophenyl)-3-phenylpropanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(3-cyanophenyl)-3-phenylpropanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of histone deacetylases, leading to changes in gene expression and cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-N-(3-cyanophenyl)-3-phenylpropanamide is unique due to its specific combination of functional groups and chiral nature, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

(2S)-2-amino-N-(3-cyanophenyl)-3-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c17-11-13-7-4-8-14(9-13)19-16(20)15(18)10-12-5-2-1-3-6-12/h1-9,15H,10,18H2,(H,19,20)/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAURBZTDDFVCK-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=CC(=C2)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=CC(=C2)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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